![molecular formula C9H10Cl2N2OS B2614169 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide CAS No. 263366-99-0](/img/structure/B2614169.png)

2-[(2,6-Dichlorobenzyl)thio]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

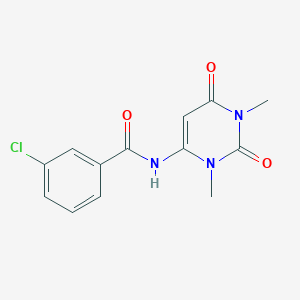

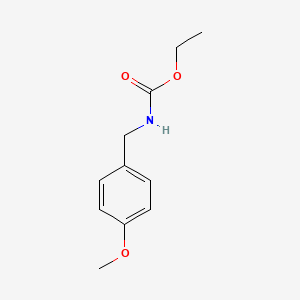

“2-[(2,6-Dichlorobenzyl)thio]acetohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C9H10Cl2N2OS and a molecular weight of 265.16 .

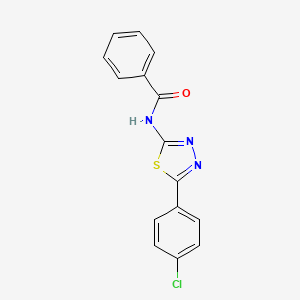

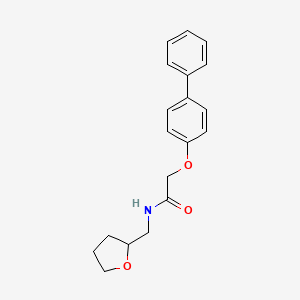

Molecular Structure Analysis

The molecular structure of “2-[(2,6-Dichlorobenzyl)thio]acetohydrazide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

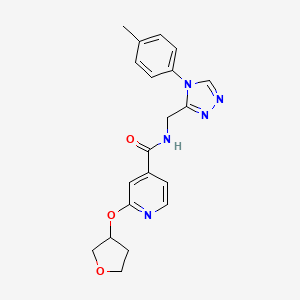

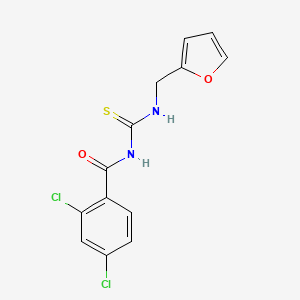

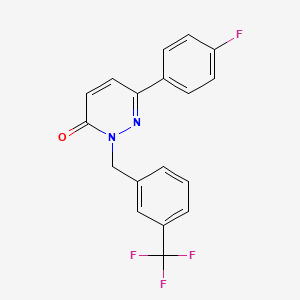

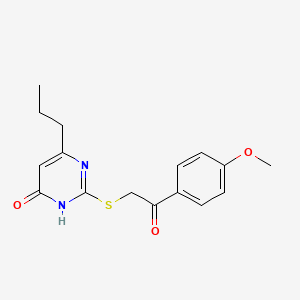

2-[(2,6-Dichlorobenzyl)thio]acetohydrazide derivatives have been extensively explored for their potential in medicinal chemistry, particularly for their antimicrobial, anticancer, and enzyme inhibition properties. For instance, Mor et al. (2022) synthesized N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides, which demonstrated remarkable in vitro Type II diabetes inhibition and antimicrobial activities, showing comparable activity to the standard drug acarbose (Mor et al., 2022). Similarly, Osmaniye et al. (2018) developed new benzothiazole acylhydrazones as anticancer agents, illustrating their efficacy against several cancer cell lines through various assays, including MTT tests and flow cytometric analyses (Osmaniye et al., 2018).

Antimicrobial Activity

Research into the antimicrobial activity of acetohydrazide derivatives has led to the discovery of compounds with significant efficacy against various bacterial and fungal strains. Al-Omran and El-Khair (2016) reported on the synthesis, spectroscopy, and X-ray characterization of novel derivatives of substituted 2-(benzothiazol-2'-ylthio)acetohydrazide, contributing to the crystallographic database of heterocyclic compounds and offering insights into potential antimicrobial applications (Al-Omran & El-Khair, 2016).

Enzyme Inhibition

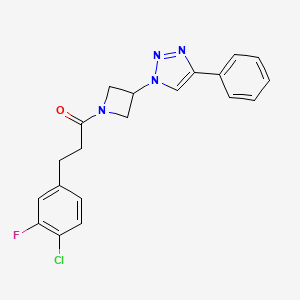

The role of 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide derivatives in enzyme inhibition, particularly related to metabolic disorders, has been a subject of interest. Bekircan et al. (2015) investigated novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for their lipase and α-glucosidase inhibition, identifying compounds with potent anti-lipase and anti-α-glucosidase activities, providing a basis for the development of therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).

Materials Science

In addition to medicinal applications, derivatives of 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide have been studied for their potential in materials science. Gece and Bilgiç (2012) explored the inhibition efficiency of compounds containing the methylthiophenyl moiety on zinc corrosion in acidic media through quantum chemical approaches, demonstrating the relationship between molecular structures and inhibition efficiencies (Gece & Bilgiç, 2012).

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2OS/c10-7-2-1-3-8(11)6(7)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWIZTQMOXZJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSCC(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)

![6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea](/img/structure/B2614092.png)

![(E)-4-(Dimethylamino)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]but-2-enamide](/img/structure/B2614095.png)

![methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2614105.png)